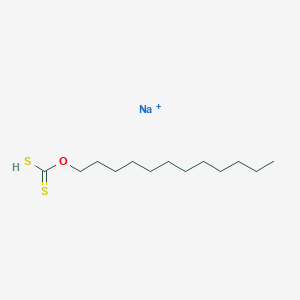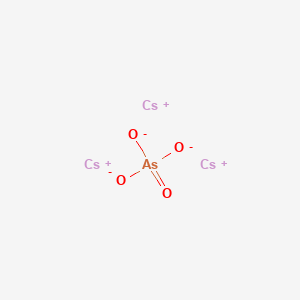
Cesium arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium arsenate is a chemical compound with the formula CsAsO4 It is composed of cesium, arsenic, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium arsenate can be synthesized through various methods. One common approach involves the reaction of cesium hydroxide (CsOH) with arsenic acid (H3AsO4) under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful monitoring of temperature and pH levels to ensure the formation of this compound crystals.
Industrial Production Methods
Industrial production of this compound often involves large-scale crystallization processes. One method includes the use of heavy water (D2O) and cesium carbonate (Cs2CO3) to adjust the pH of the solution. Sodium tetraborate is used as a catalyst to facilitate the crystallization process, resulting in large, optically acceptable this compound crystals .
Chemical Reactions Analysis
Types of Reactions
Cesium arsenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily reacts with metals to form metal arsenate compounds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may produce arsenic acid and cesium salts, while reactions with reducing agents may yield elemental arsenic and cesium compounds .
Scientific Research Applications
Cesium arsenate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving arsenic compounds.
Biology: Investigated for its potential effects on biological systems and its interactions with cellular components.
Medicine: Explored for its potential use in radiation therapy and other medical applications due to its unique properties.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of cesium arsenate involves its interaction with molecular targets and pathways within biological systems. Arsenate ions can replace phosphate ions in biochemical reactions, disrupting normal cellular processes. This can lead to the formation of unstable compounds that quickly hydrolyze, affecting cellular metabolism and function .
Comparison with Similar Compounds
Similar Compounds
- Potassium arsenate (KAsO4)
- Sodium arsenate (NaAsO4)
- Calcium arsenate (Ca3(AsO4)2)
Uniqueness
Cesium arsenate is unique due to its specific chemical composition and properties.
Properties
IUPAC Name |
tricesium;arsorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXNZXGPOPAEH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCs3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.636 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-85-4, 61136-62-7, 69514-84-7 |
Source


|
| Record name | Caesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid, tricesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
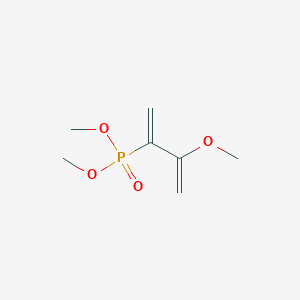
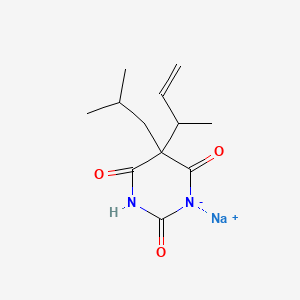
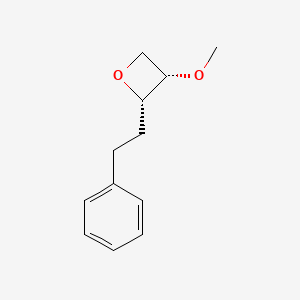

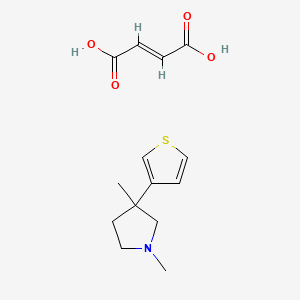
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
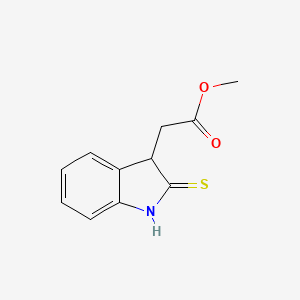

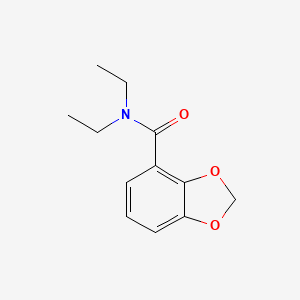
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

